AoPR1 protein AoPR1 protein
Brand Name: Vulcanchem
CAS No.: 147954-47-0
VCID: VC0234026
InChI:
SMILES:
Molecular Formula: C9H7N
Molecular Weight: 0

AoPR1 protein

CAS No.: 147954-47-0

Cat. No.: VC0234026

Molecular Formula: C9H7N

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

AoPR1 protein - 147954-47-0

Specification

CAS No. 147954-47-0
Molecular Formula C9H7N
Molecular Weight 0

Introduction

Discovery and Molecular Characterization

The AoPR1 protein was first isolated from Asparagus officinalis as a wound-inducible gene product. Initial investigations began with the isolation of a clone designated DD1-34, which was discovered to hybridize with wound-inducible transcripts . This finding led researchers to isolate the full AoPR1 gene, demonstrating its association with plant defense responses.

The molecular characterization revealed that AoPR1 belongs to the intracellular pathogenesis-related (PR) gene family, making it one of the first examples of a monocotyledon gene belonging to this important class of defense proteins . Unlike many other PR proteins that are secreted, AoPR1 is retained within the cell, suggesting a distinct mechanism of action in plant defense responses.

The nature of the protein's structure indicates it functions within cellular compartments rather than in the apoplast or intercellular spaces, which is typical of many other PR proteins . This intracellular localization represents a unique characteristic that may relate to its specific function in defense signaling cascades.

Protein Classification and Homology

AoPR1 shares sequence similarities with other members of the intracellular PR protein family, though it maintains distinct characteristics as a monocot-derived defense protein. Based on the available research, AoPR1 can be classified as follows:

CharacteristicDescription
OriginAsparagus officinalis (garden asparagus)
Protein FamilyIntracellular Pathogenesis-Related (PR) protein
LocalizationIntracellular (not secreted)
Response ElementsWound-inducible, pathogen-responsive, salicylic acid-responsive
Expression PatternStrong in wounded tissue and during cell cycle reactivation

Gene Structure and Regulation

The AoPR1 gene structure has been studied using inverse polymerase chain reaction (IPCR), which revealed important features of its genomic organization. Sequence analysis determined that the AoPR1 gene contains a 347 bp intron within its coding sequence . This structural feature may play a role in the gene's regulation and expression patterns.

Regulatory sequences of the AoPR1 gene were successfully isolated after initial challenges in identifying hybridizing clones in genomic libraries. The promoter region contains sequence motifs similar to those found in phenylpropanoid pathway genes and other intracellular PR genes, providing clues to its transcriptional regulation mechanisms .

Promoter Analysis

The AoPR1 promoter has been extensively studied and found to contain multiple regulatory elements that contribute to its responsiveness to various stimuli. Crucially, sequences extending 982 bp upstream from the probable transcription start site have been demonstrated to be sufficient for directing wound-inducible transcription . This finding provided valuable insights into the minimal promoter requirements for the gene's activation during stress responses.

Analysis of the promoter region revealed the presence of cis-regulatory elements associated with defense responses, potentially explaining the gene's responsivity to both wounding and pathogen invasion. Some of these elements share similarities with those found in phenylpropanoid pathway genes, suggesting coordinated regulation of multiple defense-related genes .

Promoter FeatureFunctional Significance
982 bp upstream sequenceSufficient for wound-inducible expression
Cis-regulatory elementsShare similarity with phenylpropanoid pathway genes
Salicylic acid response elementsEnable response to salicylic acid treatment
Wound-response elementsActivate expression upon tissue damage

Expression Patterns

AoPR1 exhibits distinctive expression patterns that correlate with specific developmental stages and stress conditions. Research has demonstrated that the AoPR1 gene is strongly expressed upon wounding and during pathogen invasion, but shows very little expression in intact plant tissues under normal growth conditions .

Detailed expression studies using reporter gene fusions have provided valuable insights into the spatial and temporal regulation of AoPR1. When the AoPR1 promoter was fused to the β-glucuronidase (GUS) reporter gene and introduced into transgenic tobacco plants, histochemical analysis revealed strong GUS activity localized specifically to wound and pathogen invasion sites .

Developmental Expression

Beyond stress-induced expression, AoPR1 also shows unexpected developmental expression patterns. Analysis of AoPR1-GUS gene fusions in transgenic tobacco revealed expression in specific tissues including xylem parenchyma, mature pollen grains, and colored regions of petals . This developmental expression correlates temporally and spatially with the expression patterns observed for genes encoding enzymes in the core phenylpropanoid pathway .

Tissue/ConditionAoPR1 Expression Level
Intact plant tissuesVery low/basal expression
Wounded tissuesStrong induction
Pathogen invasion sitesStrong induction
Mature pollen grainsDetectable expression
Xylem parenchymaDetectable expression
Colored petal regionsDetectable expression
Dedifferentiated cells at wound sitesHigh expression

Functional Role in Plant Defense

The primary function of AoPR1 appears to be in plant defense responses against pathogens and wound stress. Its rapid induction following tissue damage suggests a role in the early signaling events that trigger broader defense mechanisms .

As an intracellular PR protein, AoPR1 likely contributes to defense mechanisms that operate within the cell, potentially involving signaling cascades that activate other defense genes. This contrasts with extracellular PR proteins that often have direct antimicrobial activities in the apoplast .

Relationship with Salicylic Acid Signaling

Treatment with salicylic acid enhances AoPR1 promoter activity in both tobacco and asparagus, indicating the gene's responsiveness to this critical plant defense hormone . This relationship with salicylic acid signaling places AoPR1 within the salicylic acid-dependent branch of plant defense responses, which is typically associated with resistance against biotrophic pathogens.

The connection with salicylic acid is particularly noteworthy given that salicylic acid has been identified as a key plant hormone in immunity. Recent research has identified NPR1 as a receptor for salicylic acid in Arabidopsis, which functions as a master regulator of the defense transcriptome induced by salicylic acid . While there is no direct evidence linking AoPR1 to NPR1 in the search results, the shared responsiveness to salicylic acid suggests potential involvement in related signaling networks.

Applications in Plant Biotechnology

The unique properties of the AoPR1 promoter have made it valuable for applications in plant biotechnology. Research has demonstrated that the AoPR1 promoter can be effectively used to drive the expression of other genes specifically at wound sites and in dedifferentiated cells that are targets for Agrobacterium-mediated transformation .

Selective Gene Expression

A particularly significant application of the AoPR1 promoter has been in driving selective expression of the neomycin phosphotransferase II (NPT-II) gene. This gene confers resistance to certain antibiotics and is commonly used as a selectable marker in plant transformation .

When the AoPR1 promoter was fused to NPT-II, it allowed for efficient selection of transgenic tobacco callus because the promoter strongly activates transcription in dedifferentiated cells at wound sites, which are the primary targets for Agrobacterium-mediated transformation . This strategy proved highly effective for several applications:

ApplicationOutcome
Selection of transgenic callusEfficient and specific
Shoot formation on transgenic callusEfficient process
Adventitious root formation on transgenic shootsEfficient process
Expression in non-target tissuesVery limited

This selective expression system offers advantages over constitutive promoters like CaMV 35S, as the AoPR1 promoter was found to be more strongly expressed than CaMV 35S in target cells for plant transformation while showing minimal activity in intact tissues . This targeted expression pattern can reduce potential negative effects of transgene expression in non-target tissues.

Experimental Evidence and Research Techniques

The characterization of AoPR1 has involved numerous experimental approaches that have yielded complementary insights into its structure, function, and regulation. The inverse polymerase chain reaction (IPCR) technique proved particularly valuable in amplifying AoPR1 genic sequences directly from the asparagus genome after conventional approaches to isolate genomic clones were unsuccessful .

Reporter Gene Fusions

Translational fusions between the AoPR1 promoter and reporter genes have been instrumental in studying the gene's expression patterns. Fusions with the β-glucuronidase (GUS) reporter gene demonstrated that the AoPR1 promoter directs wound-inducible transcription in transgenic tobacco . These reporter gene studies also revealed the unexpected developmental expression of AoPR1 in specific tissues.

Similarly, fusion of the AoPR1 promoter with the luciferase reporter gene provided additional evidence that the promoter directs similar cell-specific transcription patterns in both asparagus and transgenic tobacco . This conservation of expression patterns across species suggests fundamental regulatory mechanisms shared among diverse plant species.

Comparison with Other Pathogenesis-Related Proteins

While the search results don't provide detailed comparative information between AoPR1 and other PR proteins, it's worth noting that the intracellular localization of AoPR1 suggests functional differences from extracellular PR proteins, which often have direct antimicrobial activities like chitinase or glucanase enzyme functions.

Unique Features of AoPR1

Several characteristics distinguish AoPR1 from other PR proteins:

FeatureAoPR1Many Other PR Proteins
LocalizationIntracellularOften extracellular/secreted
Expression in pollenPresentOften absent
Monocot originYes (Asparagus)Many from dicot species
Developmental expressionShows specific patterns in normal developmentOften strictly pathogen-induced
Connection to phenylpropanoid pathwayStrong correlationVariable

Future Research Directions

While significant progress has been made in understanding AoPR1, several aspects warrant further investigation. The precise molecular mechanism by which AoPR1 contributes to defense responses remains to be fully elucidated. Additionally, the protein's interaction partners and its position within defense signaling networks require further characterization.

The potential applications of the AoPR1 promoter in plant biotechnology extend beyond what has been demonstrated. Its ability to drive gene expression specifically in wounded tissues and transformation-competent cells could be harnessed for various agricultural and biotechnological purposes, including targeted expression of defense genes against specific pathogens.

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